Home > Products > Screening Compounds P112562 > MTDH-SND1 blocker 1
MTDH-SND1 blocker 1 -

MTDH-SND1 blocker 1

Catalog Number: EVT-12519662
CAS Number:
Molecular Formula: C14H13ClN4O3S
Molecular Weight: 352.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MTDH-SND1 blocker 1 is a compound designed to disrupt the interaction between Metadherin (MTDH) and Staphylococcal Nuclease Domain-containing 1 (SND1), both of which are implicated in cancer progression and therapy resistance. This interaction is particularly relevant in the context of triple-negative breast cancer, where MTDH and SND1 promote tumor growth and metastasis. By inhibiting this protein-protein interaction, MTDH-SND1 blocker 1 aims to enhance the efficacy of existing cancer therapies and reduce tumor aggressiveness.

Source

The development of MTDH-SND1 blocker 1 has been informed by various studies that highlight the role of MTDH and SND1 in cancer biology. Research indicates that MTDH can activate multiple signaling pathways, including PI3K/AKT and NF-κB, which are crucial for cell proliferation and survival in cancerous tissues . The identification of small-molecule inhibitors targeting the MTDH-SND1 interaction has been a focus of recent pharmacological studies aimed at improving therapeutic outcomes in oncology .

Classification

MTDH-SND1 blocker 1 can be classified as a small-molecule inhibitor specifically targeting protein-protein interactions. Its classification falls under the broader category of anticancer agents, particularly those aimed at disrupting molecular interactions that facilitate tumor growth.

Synthesis Analysis

Methods

The synthesis of MTDH-SND1 blocker 1 involves several key steps, primarily focusing on structure-based drug design. Initial virtual screening techniques were employed to identify potential lead compounds from chemical libraries. For instance, compounds were assessed for their binding affinities to the SND1 enzyme using molecular dynamics simulations and docking studies .

Technical Details

  • Receptor Preparation: The SND1 crystal structure was retrieved from the Protein Data Bank (PDB) with a resolution of 2.65 Å. The preparation included adding missing hydrogen atoms and energy minimization using steepest descent and conjugate gradient methods .
  • Ligand Docking: The binding free energies of candidate ligands were calculated using MM/PBSA methods, allowing for the identification of compounds with favorable interactions with the SND1 active site .
Molecular Structure Analysis

Structure

MTDH-SND1 blocker 1 is characterized by its ability to bind specifically to the SND1 protein, disrupting its interaction with MTDH. The precise molecular structure details are often derived from computational modeling based on known interactions between these proteins.

Data

The molecular structure typically includes:

  • A core scaffold that mimics peptide interactions.
  • Functional groups designed to enhance binding affinity through electrostatic interactions with residues in the SND1 binding pocket.
Chemical Reactions Analysis

Reactions

The primary reaction involving MTDH-SND1 blocker 1 is its binding to SND1, which prevents the formation of the MTDH-SND1 complex. This reaction can be described as a competitive inhibition where the blocker occupies the binding site on SND1.

Technical Details

  • Binding Affinity: The binding affinity of MTDH-SND1 blocker 1 has been quantitatively assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry, revealing nanomolar range affinities .
  • Mechanistic Studies: Further studies have explored how this binding alters downstream signaling pathways associated with tumor growth.
Mechanism of Action

Process

MTDH-SND1 blocker 1 functions by specifically inhibiting the interaction between MTDH and SND1, which is crucial for their oncogenic activities. By blocking this interaction, the compound effectively reduces the activation of pro-survival signaling pathways that contribute to tumor progression.

Data

  • Inhibition Studies: Experimental data indicate that treatment with MTDH-SND1 blocker 1 leads to decreased expression of prosurvival genes associated with cancer cell proliferation .
  • Cellular Effects: In vitro studies have demonstrated that this inhibition results in reduced cell viability and increased sensitivity to chemotherapeutic agents in breast cancer models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Solubility profiles vary; formulations are often optimized for aqueous solubility to enhance bioavailability.

Chemical Properties

  • Molecular Weight: Specific molecular weight data would depend on the exact chemical structure.
  • Stability: Stability assessments under various conditions (pH, temperature) are crucial for determining shelf life and efficacy.
Applications

Scientific Uses

MTDH-SND1 blocker 1 has significant potential applications in cancer research and therapy:

  • Therapeutic Agent: As an anticancer agent, it can be used in combination therapies to enhance treatment efficacy against resistant cancer types.
  • Research Tool: It serves as a valuable tool for studying the biological roles of MTDH and SND1 in cancer biology, enabling further exploration into their mechanisms and potential as therapeutic targets.

Properties

Product Name

MTDH-SND1 blocker 1

IUPAC Name

5-chloro-2-methoxy-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide

Molecular Formula

C14H13ClN4O3S

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C14H13ClN4O3S/c1-9-16-14-11(4-3-7-19(14)17-9)18-23(20,21)13-8-10(15)5-6-12(13)22-2/h3-8,18H,1-2H3

InChI Key

HLRMNXITZQAUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=C(C2=N1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.